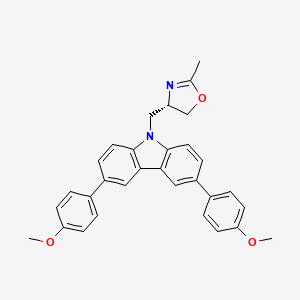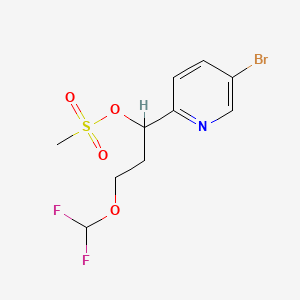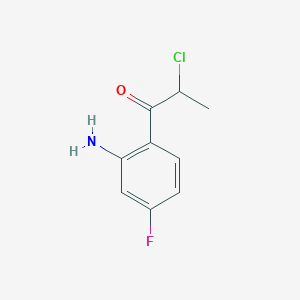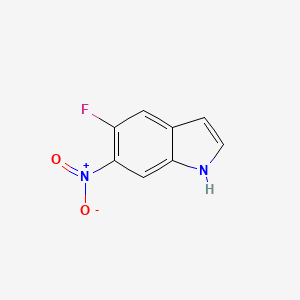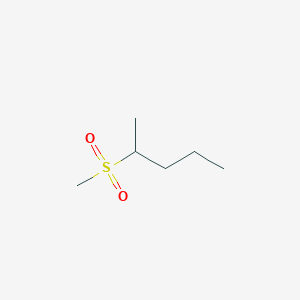
2-(Methanesulfonyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane, 2-(methylsulfonyl)- is an organic compound with the molecular formula C6H14O2S It is a derivative of pentane, where a methylsulfonyl group is attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 2-(methylsulfonyl)- typically involves the reaction of pentane with a methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C5H12+CH3SO2Cl→C6H14O2S+HCl
Industrial Production Methods
On an industrial scale, the production of Pentane, 2-(methylsulfonyl)- may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane, 2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentane, 2-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique functional group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Pentane, 2-(methylsulfonyl)- involves its interaction with various molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as biochemical pathways in biological systems or catalytic cycles in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane, 2-(methylthio)-: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Pentane, 2-(methylsulfinyl)-: Contains a methylsulfinyl group, which is an intermediate oxidation state between methylthio and methylsulfonyl.
Hexane, 2-(methylsulfonyl)-: Similar compound with an additional carbon atom in the alkane chain.
Uniqueness
Pentane, 2-(methylsulfonyl)- is unique due to its specific functional group, which imparts distinct chemical reactivity and properties. The methylsulfonyl group is more electron-withdrawing compared to methylthio and methylsulfinyl groups, making it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
101944-72-3 |
|---|---|
Molekularformel |
C6H14O2S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
2-methylsulfonylpentane |
InChI |
InChI=1S/C6H14O2S/c1-4-5-6(2)9(3,7)8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
ILJDSLLXQSVCFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


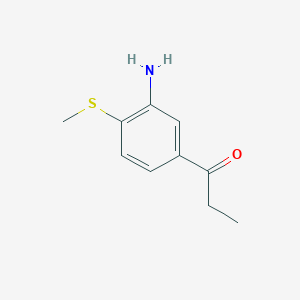
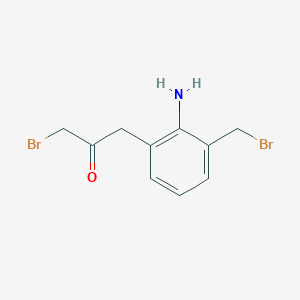
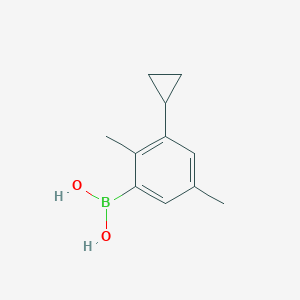
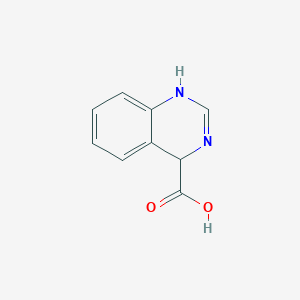
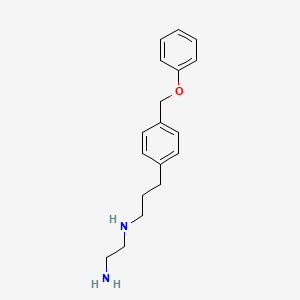
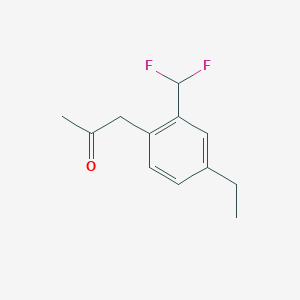
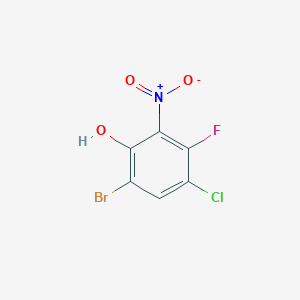
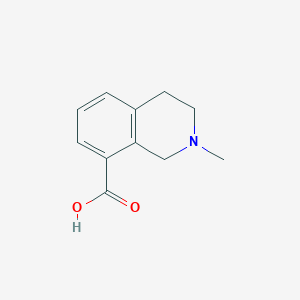
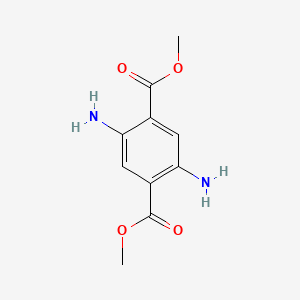
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
